

Technical Whitepaper: C₁₂H₂₄N₂O₂ – Molecular Architecture & Physicochemical Profiling

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Compound of Interest

| | |
|----------------|--|
| Compound Name: | <i>tert-butyl N-[3-(aminomethyl)cyclohexyl]carbamate</i> |
| CAS No.: | 347186-61-2 |
| Cat. No.: | B3261727 |

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Part 1: Executive Summary & Molecular Identity

The chemical formula C₁₂H₂₄N₂O₂ represents a specific class of dialkyl amides and nylon oligomers with a molecular weight of 228.33 g/mol. In drug development and materials science, this formula does not refer to a single ubiquitous compound but rather a "chemical space" occupied by several critical isomers used as hydrophobic linkers, supramolecular building blocks, and polymer models.

This guide distinguishes between the three primary isomers of interest:

- 1,12-Dodecanediamide: A linear, aliphatic diamide used as a polymer precursor and slip agent.
- N,N'-Di-*tert*-butylsuccinamide: A sterically hindered diamide used in supramolecular chemistry and crystal engineering.

- N,N'-Hexamethylenebis(propionamide): A model compound for studying hydrogen bonding in Nylon 6,6.

Stoichiometric Data

| Property | Value | Precision |
|------------------------|---|---------------|
| Molecular Formula | C ₁₂ H ₂₄ N ₂ O ₂ | Exact |
| Molecular Weight | 228.33 g/mol | Average |
| Monoisotopic Mass | 228.1838 Da | High Res (MS) |
| Elemental Composition | C (63.13%), H (10.59%), N (12.27%), O (14.01%) | Theoretical |
| Degree of Unsaturation | 2 | (2 Carbonyls) |

Part 2: Structural Isomerism & Logic

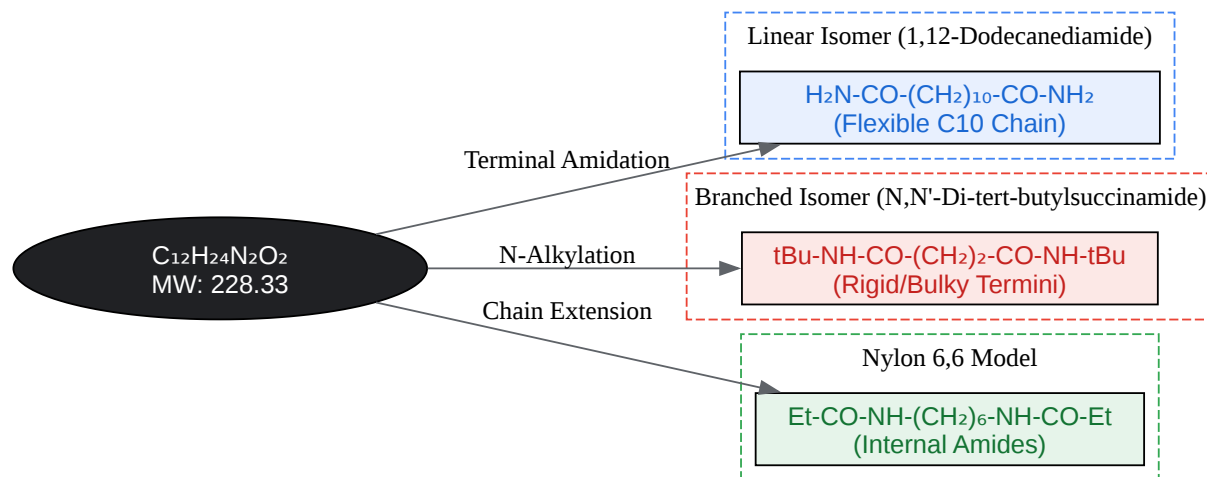
In drug design, the specific connectivity of C₁₂H₂₄N₂O₂ dictates its function—whether as a flexible linker or a rigid scaffold.

Comparative Isomer Profiling

| Feature | 1,12-Dodecanediamide | N,N'-Di-tert-butylsuccinamide | Nylon 6,6 Model (Bis-propionamide) |
|----------------|----------------------------------|-------------------------------|------------------------------------|
| Structure Type | Linear, Terminal Amides | Branched, Internal Amides | Linear, Internal Amides |
| Backbone | C10 Alkyl Chain | C2 (Succinyl) Core | C6 (Hexamethylene) Core |
| Steric Bulk | Low (Flexible) | High (Tert-butyl groups) | Medium |
| LogP (Est.) | ~1.5 - 2.0 | ~2.5 (More lipophilic) | ~1.2 |
| Primary Use | Polymer Intermediate, Slip Agent | Crystal Engineering, Ligand | H-Bonding Studies, Thermodynamics |

Structural Visualization (Graphviz)

The following diagram illustrates the connectivity differences between the linear industrial precursor and the branched supramolecular motif.



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Caption: Structural divergence of $C_{12}H_{24}N_2O_2$ isomers. The linear form maximizes flexibility, while the tert-butyl variant maximizes steric hindrance.

Part 3: Physical Properties & Experimental Data

1,12-Dodecanediamide

This molecule is the diamide of 1,12-dodecanedioic acid. It is characterized by high thermal stability due to strong intermolecular hydrogen bonding ($N-H \cdots O=C$).

- Physical State: White crystalline solid / powder.[1]
- Melting Point: 185–190 °C (Estimated based on homologous series; C10 diamide melts ~180°C).

- Solubility:
 - Water: Insoluble (< 0.1 mg/mL).
 - DMSO/DMF: Soluble (Heating often required).
 - Ethanol: Sparingly soluble.
- Reactivity: Stable to oxidation; hydrolyzes in strong acid/base (6M HCl, reflux) to regenerate 1,12-dodecanedioic acid.

N,N'-Hexamethylenebis(propionamide)

Used extensively as a model for Nylon 6,6 to study the enthalpy of fusion and hydrogen bond density without the entropic complications of a polymer chain.

- Melting Point: 150–155 °C.
- Enthalpy of Fusion: ~45 kJ/mol (High due to H-bonding network).
- Density: ~1.08 g/cm³.

Part 4: Synthesis & Experimental Protocols

Protocol: Synthesis of 1,12-Dodecanediamide

Objective: Convert 1,12-dodecanedioic acid to its diamide for use as a hydrophobic linker.

Reagents:

- 1,12-Dodecanedioic acid (1.0 eq)
- Thionyl chloride (SOCl₂) (2.5 eq) or Oxalyl chloride
- Ammonium hydroxide (NH₄OH, 28%) (Excess)
- Dichloromethane (DCM) (Solvent)

Workflow:

- Activation: Suspend 1,12-dodecanedioic acid in anhydrous DCM. Add SOCl_2 dropwise with catalytic DMF. Reflux for 2 hours until gas evolution (HCl/SO_2) ceases.
 - Mechanism: Conversion of carboxylic acid to acid chloride ($\text{R-COOH} \rightarrow \text{R-COCl}$).
- Isolation: Remove excess SOCl_2 and solvent under reduced pressure (Rotavap).
- Amidation: Dissolve the crude acid chloride in dry THF or DCM. Add slowly to a stirred, ice-cold solution of concentrated NH_4OH (or bubble NH_3 gas).
 - Exothermic Reaction: Maintain temp $< 10^\circ\text{C}$ to prevent side reactions.
- Purification: The diamide will precipitate as a white solid. Filter, wash with water (to remove NH_4Cl), and recrystallize from hot Ethanol or DMF/Water.
- Validation: Check MP (Target: $>180^\circ\text{C}$) and IR (Amide I/II bands at $1650/1540\text{ cm}^{-1}$).

Protocol: Lipophilicity Assessment (LogP)

Objective: Determine the partition coefficient for drug development applications (e.g., using the C12 chain as a lipid anchor).

- Preparation: Dissolve 1 mg of $\text{C}_{12}\text{H}_{24}\text{N}_2\text{O}_2$ in 1 mL Octanol (pre-saturated with water).
- Partitioning: Add 1 mL Water (pre-saturated with octanol). Vortex for 30 mins. Centrifuge to separate phases.
- Quantification: Analyze both phases via HPLC-UV (210 nm).
- Calculation:
 - Note: Due to low water solubility, the aqueous concentration may be below LOD. In this case, use HPLC Retention Time on a C18 column calibrated with standards (OECD 117 method).

Part 5: Applications in Drug Development[9]

Hydrophobic Linkers (PROTACs & Haptens)

The C12 chain (dodecyl) within these isomers provides a specific spatial separation (~15–18 Å) and lipophilicity profile.

- Hapten Design: As seen in immunochemistry, "Bis-succinyl-4,9-dioxa-1,12-dodecanediamide" (a related analog) is used to space antigens away from carrier proteins to prevent steric interference during antibody binding.
- PROTACs: Long alkyl linkers modulate the cell permeability and E3 ligase positioning.

Permeation Enhancers

N,N'-Di-tert-butylsuccinamide and similar lipophilic diamides can act as penetration enhancers in transdermal formulations by disrupting the lipid packing of the stratum corneum, although they are less common than Azone.

Part 6: References

- PubChem.N-(6-aminohexyl)-6-oxohexanamide (C₁₂H₂₄N₂O₂) Compound Summary. National Library of Medicine. Available at: [\[Link\]](#)
- NIST Chemistry WebBook.1,12-Dodecanediamine & Derivatives. National Institute of Standards and Technology. Available at: [\[Link\]](#)
- European Patent Office.Fluorine-containing alpha,omega-bifunctional compounds (Synthesis of 1,12-dodecanediamide). Available at: [\[Link\]](#)

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Sources

- [1,12-Dodecanediol, 99% 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com \[thermofisher.com\]](#)

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